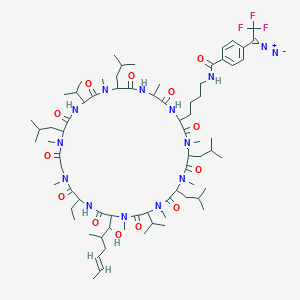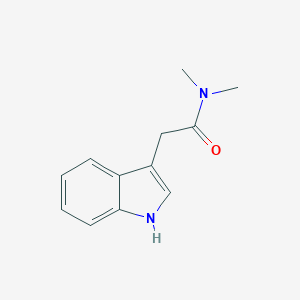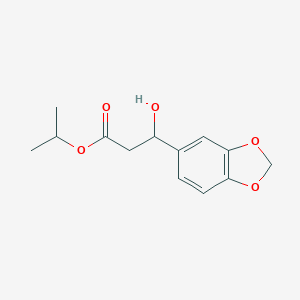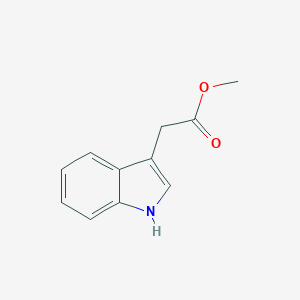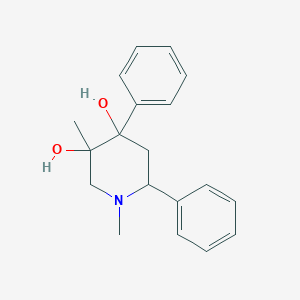
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It was first synthesized in the 1960s by Boehringer Ingelheim, a German pharmaceutical company, for the purpose of developing a new antidepressant. However, it was never marketed as a pharmaceutical drug due to its strong stimulant effects and potential for abuse. MDPV has gained popularity as a recreational drug in recent years, and its use has been associated with a number of adverse effects.
Mécanisme D'action
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of the drug, including increased energy, alertness, and euphoria.
Effets Biochimiques Et Physiologiques
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has a number of biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to the stimulant effects of the drug. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses. 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has been associated with a number of adverse effects, including psychosis, seizures, and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has a number of advantages and limitations for use in lab experiments. Its potent reuptake inhibition of dopamine, norepinephrine, and serotonin makes it a useful tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and adverse effects make it a risky substance to work with, and caution must be taken when handling and administering the drug.
Orientations Futures
There are a number of future directions for research on 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol but with fewer adverse effects. Another area of interest is the investigation of the long-term effects of 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol use on the brain and body. Finally, research on the potential therapeutic uses of 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol, such as in the treatment of depression or ADHD, may also be of interest.
Méthodes De Synthèse
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Leuckart-Wallach reaction is the most commonly used method for synthesizing 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol. It involves the reaction of 1-phenyl-2-propanone with ammonium formate and formic acid to produce the intermediate 1-phenyl-2-(methylamino)propan-1-one, which is then reduced using sodium borohydride to yield 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol.
Applications De Recherche Scientifique
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has been the subject of a number of scientific studies, particularly in the field of neuroscience. Researchers have investigated the mechanism of action of 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol, as well as its biochemical and physiological effects. 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of the drug, including increased energy, alertness, and euphoria.
Propriétés
Numéro CAS |
128887-78-5 |
|---|---|
Nom du produit |
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol |
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1,3-dimethyl-4,6-diphenylpiperidine-3,4-diol |
InChI |
InChI=1S/C19H23NO2/c1-18(21)14-20(2)17(15-9-5-3-6-10-15)13-19(18,22)16-11-7-4-8-12-16/h3-12,17,21-22H,13-14H2,1-2H3 |
Clé InChI |
LWCAYNPNSLDGPO-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(CC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
SMILES canonique |
CC1(CN(C(CC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Synonymes |
1,3-dimethyl-4,6-diphenyl-piperidine-3,4-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




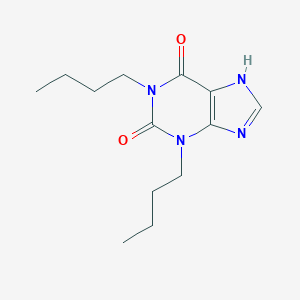
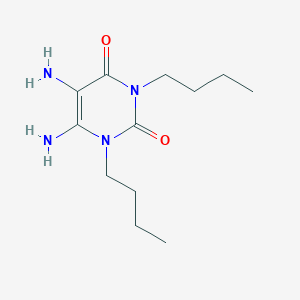
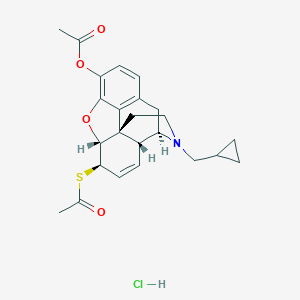
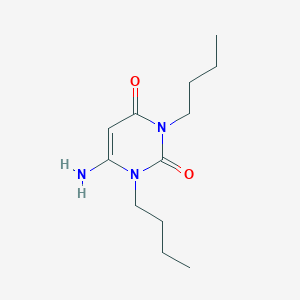
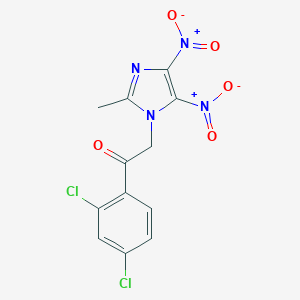
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
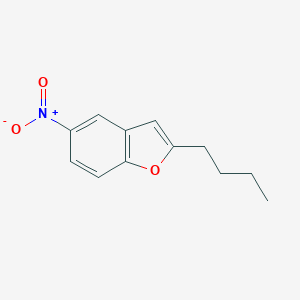

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)
